2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine
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Overview
Description
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine is a chemical compound with the molecular formula C12H11F3N2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .
Scientific Research Applications
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as anticancer properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine involves its interaction with molecular targets such as microtubules. It acts as a microtubule-targeted agent, disrupting the normal function of microtubules, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-7-(trifluoromethyl)quinolin-4-amine
- 2,3-Dimethyl-6-(trifluoromethyl)quinolin-4-amine
- 2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-ol
Uniqueness
2,3-Dimethyl-7-(trifluoromethyl)quinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11F3N2 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2,3-dimethyl-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C12H11F3N2/c1-6-7(2)17-10-5-8(12(13,14)15)3-4-9(10)11(6)16/h3-5H,1-2H3,(H2,16,17) |
InChI Key |
JYFJEQQGGIIBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=C1N)C(F)(F)F)C |
Origin of Product |
United States |
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